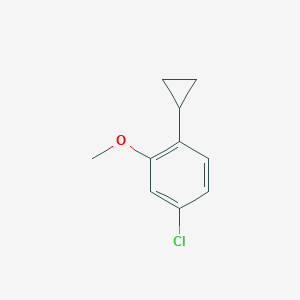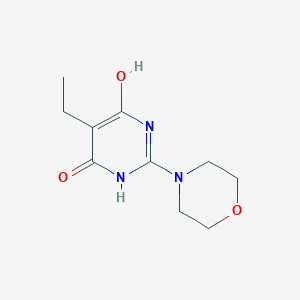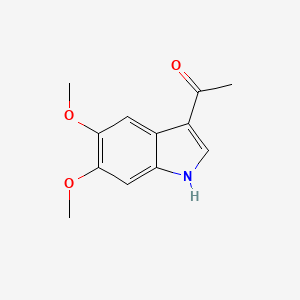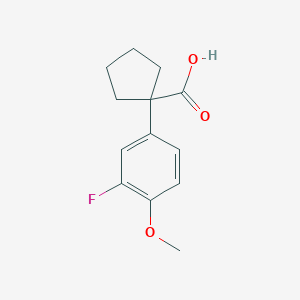
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid is a chemical compound with the molecular formula C13H15FO3 and a molecular weight of 238.25 g/mol. This compound is known for its utility in research and development, particularly in the field of organic chemistry. It features a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a fluoro and methoxy group.
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid can be achieved through several routes. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst to form cyclopentanecarboxylic acid, which can then be further functionalized to introduce the fluoro and methoxy groups on the phenyl ring.
Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.
Medicine: Research into the compound’s potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid involves its interaction with molecular targets and pathways specific to its structure. The fluoro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)cyclopentanecarboxylic Acid: This compound lacks the methoxy group, which can influence its reactivity and biological activity.
1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid: This compound lacks the fluoro group, which can affect its chemical properties and interactions.
1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: The position of the methoxy group can significantly alter the compound’s reactivity and biological effects.
The presence of both fluoro and methoxy groups in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C13H15FO3 |
|---|---|
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
1-(3-fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO3/c1-17-11-5-4-9(8-10(11)14)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
OYYKTJOMSKEMMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


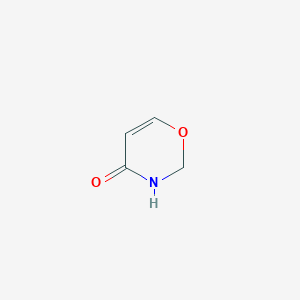

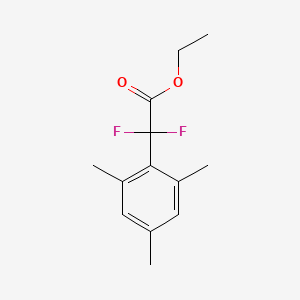
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)
![(R)-N-[(E)-(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11721338.png)
![[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B11721339.png)
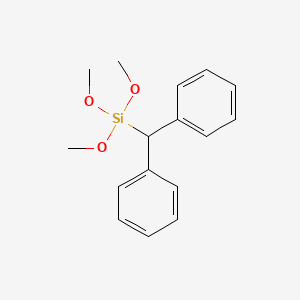
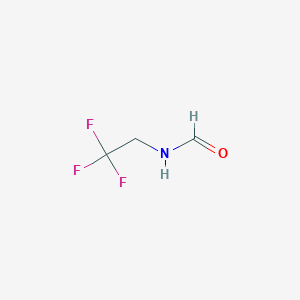
![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11721354.png)
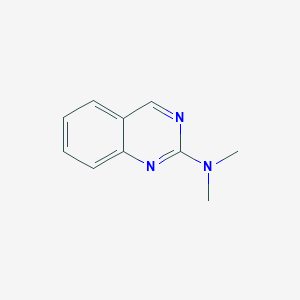
![7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11721361.png)
